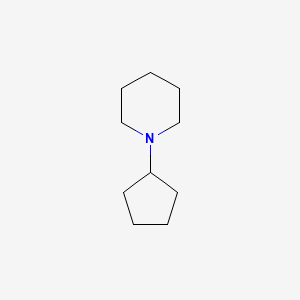

1-Cyclopentylpiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopentylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYANFTXHKVXPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223594 | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-04-8 | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopentylpiperidine and Its Derivatives

Direct Synthetic Routes to the 1-Cyclopentylpiperidine Core

Direct methods for constructing the N-cyclopentylpiperidine core involve either forming the piperidine (B6355638) ring from an acyclic precursor or reducing a pre-existing pyridine (B92270) ring.

A robust method for synthesizing N-substituted piperidines, including this compound, involves the cyclization of 1,5-diols with primary amines. sciengine.com This process is typically a two-step sequence. First, the hydroxyl groups of the 1,5-diol are converted into better leaving groups, often through sulfonylation (e.g., tosylation or mesylation), to form active 1,5-disulfonates. sciengine.com In the second step, these activated precursors undergo a double nucleophilic substitution reaction with a primary amine, such as cyclopentylamine, which acts as the nitrogen source for the heterocyclic ring, leading to the formation of the desired N-substituted piperidine. sciengine.comnih.gov

Research has explored the optimization of this cyclization step. Key factors influencing the reaction's success and yield include temperature and reaction time. Studies have shown that using the primary amine itself as the solvent at temperatures between 90-100 °C for approximately 18 hours can lead to high yields of the cyclized product, ranging from 74% to 94%. sciengine.com This approach provides a direct and efficient route to the N-alkylated piperidine core from readily available starting materials. nih.gov

| Precursor | Amine | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,5-Disulfonates | Primary Amines | Primary Amine | 90-100 °C | 18 h | 74-94% | sciengine.com |

The hydrogenation of pyridines is a fundamental and economically efficient route to access the piperidine scaffold. liv.ac.uknih.gov This transformation can be achieved through various catalytic methods, using either hydrogen gas or transfer hydrogenation reagents. liv.ac.ukasianpubs.org

Catalytic hydrogenation with hydrogen gas (H₂) often employs heterogeneous catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), or Palladium on carbon (Pd/C). asianpubs.orgorganic-chemistry.org The reaction using PtO₂ can be performed under 50 to 70 bar of hydrogen pressure in a protic solvent like glacial acetic acid at room temperature, successfully reducing various substituted pyridines to their corresponding piperidines. asianpubs.org The acidic conditions facilitate the reduction by activating the pyridine ring. asianpubs.orgresearchgate.net

Transfer hydrogenation offers an alternative that avoids the need for high-pressure hydrogen gas. liv.ac.ukorganic-chemistry.org A common system uses a formic acid/triethylamine (HCOOH/Et₃N) azeotropic mixture as the hydrogen source. liv.ac.uk Rhodium complexes, such as [Cp*RhCl₂]₂, are effective catalysts for this process, efficiently reducing N-substituted pyridinium (B92312) salts to piperidines under mild conditions (e.g., 40 °C). liv.ac.uk

A more advanced strategy is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. dicp.ac.cn This method allows for the synthesis of chiral piperidines by introducing a chiral primary amine during the reduction process. dicp.ac.cn The reaction proceeds through a transamination mechanism where the nitrogen atom from the chiral amine replaces the original nitrogen of the pyridine ring, inducing chirality in the final piperidine product with excellent diastereo- and enantio-selectivities. dicp.ac.cnacs.org

| Method | Catalyst/Reagents | Hydrogen Source | Typical Substrate | Key Features | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | PtO₂, Rh/C, Pd/C | H₂ Gas (50-70 bar) | Substituted Pyridines | Requires high pressure; effective for a range of substrates. | asianpubs.orgorganic-chemistry.org |

| Transfer Hydrogenation | [Cp*RhCl₂]₂ | HCOOH/Et₃N | Quaternary Pyridinium Salts | Avoids high-pressure H₂; mild conditions. | liv.ac.uk |

| Asymmetric Reductive Transamination | Rhodium complex | Formic Acid | Pyridinium Salts + Chiral Primary Amine | Produces chiral piperidines with high enantioselectivity. | dicp.ac.cnacs.org |

Derivatization and Functionalization of the N-Cyclopentylpiperidine Scaffold

The direct functionalization of a pre-formed piperidine ring is a highly valuable strategy for creating analogues and exploring structure-activity relationships, particularly in drug discovery. researchgate.net Site-selective C-H functionalization allows for the introduction of substituents at specific positions on the piperidine ring without the need for pre-functionalized starting materials. nih.gov

The regioselectivity of C-H functionalization on the piperidine ring can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov

C2-Functionalization: The C-H bond at the C2 position (alpha to the nitrogen) is electronically favored for functionalization due to stabilization of the transition state by the nitrogen atom. nih.gov Using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst or N-Bs-piperidine with a Rh₂(R-TPPTTL)₄ catalyst can selectively generate 2-substituted piperidine analogues. nih.govnih.gov

C4-Functionalization: The C4 position is sterically accessible, but electronically less activated than C2. nih.gov Selective functionalization at this position can be achieved by using specific N-α-oxoarylacetyl-piperidines in combination with a Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst. nih.gov

C3-Functionalization: The C3 position is electronically deactivated by the inductive effect of the nitrogen, making direct C-H insertion challenging. nih.gov An indirect approach is therefore employed, involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to yield the 3-substituted piperidine. nih.govnih.gov

This ability to selectively modify the C2, C3, or C4 positions provides a powerful toolkit for the late-stage diversification of the piperidine scaffold. nih.govacs.org

| Position | Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| C2 | Direct C-H Functionalization | N-Boc or N-Bs protecting group; Rhodium catalysts (e.g., Rh₂(R-TPPTTL)₄) | nih.govnih.gov |

| C3 | Indirect via Cyclopropanation | Cyclopropanation of tetrahydropyridine followed by reductive ring-opening. | nih.govnih.gov |

| C4 | Direct C-H Functionalization | N-α-oxoarylacetyl protecting group; Rhodium catalyst (Rh₂(S-2-Cl-5-BrTPCP)₄) | nih.gov |

N-Alkylation and Quaternization Reactions

N-alkylation represents a fundamental approach for the synthesis and modification of piperidine derivatives. nih.gov The direct alkylation of piperidine with a cyclopentyl halide is a primary method for forming this compound.

Following their synthesis, tertiary amines like this compound can undergo quaternization, a reaction that converts the neutral amine into a quaternary ammonium (B1175870) salt by alkylating the nitrogen atom. researchgate.net This process is significant for producing ionic liquids, phase-transfer catalysts, and various reagents. researchgate.net The quaternization of piperidine rings can be achieved using alkylating agents such as iodomethane (B122720) to produce N,N-dialkyl piperidinium (B107235) cations. nih.gov Another method is cyclo-quaternization, which uses reagents like 1,5-dibromopentane (B145557) or 1,4-dibromobutane (B41627) to form N-spirocyclic quaternary ammonium cations. nih.gov The stereochemical outcome of these reactions is complex, with the alkylating agent potentially approaching the nitrogen lone pair from either an axial or equatorial direction, leading to diastereomeric products. researchgate.net The ratio of these products is influenced by the solvent, with studies showing different rate constants for axial (ka) and equatorial (ke) quaternization in various media like acetonitrile, acetone, benzene, and methanol. researchgate.net

| Reaction Type | Reagents | Product Type | Notes | Reference |

| Reductive Amination | Piperidine, Cyclopentanone (B42830), MP-Cyanoborohydride | This compound | Yield of 76% reported. biotage.co.jpbiotage.co.jp | |

| Quaternization | Iodomethane, K₂CO₃ | N,N-dimethyl piperidinium cations | Standard method for creating quaternary ammonium salts. nih.gov | |

| Cyclo-quaternization | 1,5-dibromopentane or 1,4-dibromobutane | N-spirocyclic quaternary ammonium cations | Forms bicyclic ammonium structures. nih.gov |

Acylation and Sulfonylation Reactions

The nitrogen atom of this compound can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation involves the reaction of the piperidine nitrogen with acyl halides, anhydrides, or esters. The kinetics of N-acylation of piperidine with various substituted phenyl benzoates have been studied in aqueous-organic solvents like water–2-propanol and water–1,4-dioxane. butlerov.com These studies demonstrate that the reaction rates are influenced by the electronic properties of the substituents on the ester's leaving group, following the Hammett equation. butlerov.com

Sulfonylation occurs when the piperidine reacts with a sulfonyl chloride, such as methanesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. biotage.co.jp This reaction is often used to install a sulfonamide functional group, which is a common motif in medicinal chemistry. Purification of the resulting sulfonamide can be achieved by using scavenger resins like MP-TsOH to remove any excess unreacted amine. biotage.co.jp

Olefin Aminolactonization and Oxidative C-H Amination Routes

Advanced synthetic methods provide access to complex piperidine derivatives through the functionalization of olefins and C-H bonds.

Olefin Aminolactonization and related reactions involve the cyclization of substrates containing both an alkene and a nitrogen source. nih.gov Gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent can form substituted piperidines by difunctionalizing the double bond and simultaneously creating the N-heterocycle. nih.gov Palladium catalysis has also been employed for the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes. mdpi.com Furthermore, photoinduced methods using blue light activation of N,N-dichlorocarbamates can achieve direct 1,2-aminochlorination of unactivated olefins. researchgate.net

Oxidative C-H Amination is a powerful strategy for forming C-N bonds by directly converting a C-H bond into a C-N bond. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of piperidines. acs.org This method is noteworthy as it can be applied to the formation of six-membered rings, whereas many systems are limited to producing five-membered pyrrolidines. acs.org Photoredox catalysis, using iridium-based photosensitizers, can also initiate C-H functionalization by generating an amine radical cation, which is then deprotonated at the α-position to the nitrogen, leading to an α-aminyl radical that can engage in bond-forming reactions. mdpi.com

| Method | Catalyst/Reagent | Key Transformation | Reference |

| Oxidative Amination of Alkenes | Gold(I) complex / Iodine(III) oxidant | Alkene difunctionalization and cyclization | nih.gov |

| Photoinduced Aminochlorination | Blue light / N,N-dichlorocarbamates | Anti-Markovnikov addition of amine and chlorine across an olefin | researchgate.net |

| Intramolecular C-H Amination | Copper complex | C-H bond amination of N-fluoride amides | acs.org |

| Photoredox C-H Functionalization | Iridium photocatalyst | Generation of α-aminyl radical for C-C coupling | mdpi.com |

Metal-Catalyzed Functionalizations, including Palladium-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, offers versatile and modular approaches to constructing and functionalizing the piperidine scaffold.

Palladium-catalyzed reactions are widely used for C-N bond formation. nih.gov A general palladium-catalyzed process involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com Palladium(0) catalysts can activate substrates like organic halides through oxidative addition, raising the metal's oxidation state to +2. youtube.com Subsequent steps can lead to the formation of new bonds. For instance, palladium-promoted oxidative annulation of alkyl amides with dienes has been developed, which relies on the activation of a C(sp³)-H bond. mdpi.com Similarly, palladium catalysis can be used in the modular synthesis of related N-heterocycles, such as piperazines, by coupling diamine components with propargyl units under mild conditions. nih.gov These reactions often exhibit high regio- and stereochemical control. nih.gov

Other metals also play a role in piperidine synthesis. Iridium(III) catalysts can be used in hydrogen-borrowing cascades for the stereoselective synthesis of substituted piperidines. nih.gov Nickel catalysts with chiral ligands have been applied to the intramolecular hydroalkenylation of 1,6-ene-dienes to furnish six-membered N-heterocycles. mdpi.com

Emerging Synthetic Strategies

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies, including biocatalysis and continuous flow processes.

Biocatalytic Synthesis Routes utilizing Immobilized Lipases

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild conditions. Lipases, in particular, are valued for their low cost, availability, and tolerance of organic solvents. researchgate.net Immobilizing lipases on solid supports, such as magnetic halloysite (B83129) nanotubes, enhances their stability, reusability, and efficiency. researchgate.netsemanticscholar.org

A key development is the first biocatalytic synthesis of piperidine derivatives using an immobilized Candida antarctica lipase (B570770) B (CALB) in a multicomponent reaction. researchgate.netsemanticscholar.org This demonstrates the potential of enzymes to construct the core piperidine scaffold. Furthermore, biocatalytic C-H oxidation can be combined with radical cross-coupling to achieve rapid, modular, and stereoselective functionalization of the piperidine ring, offering a powerful strategy for creating complex molecular architectures. researchgate.net The immobilization of lipases on various supports, including nanostructures, has been shown to enhance their stability and reusability in catalyzing organic transformations. mdpi.commdpi.com

| Enzyme/Support | Reaction Type | Advantages | Reference |

| Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes | Multicomponent reaction for piperidine synthesis | Reusable catalyst, mild conditions, first biocatalytic route to piperidines. researchgate.netsemanticscholar.org | |

| Various Lipases | C-H oxidation / Radical cross-coupling | Modular and stereoselective functionalization of piperidines. researchgate.net | |

| Thermomyces lanuginosus lipase (TLL) on Q-Sepharose® | Fatty acid ester synthesis | High activity, potential for reduced enzyme consumption. nih.gov |

Continuous Flow Reaction Protocols

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat transfer, better mixing, enhanced safety, and straightforward automation and scalability. mdpi.comsemanticscholar.org These systems enable the coupling of multiple reaction steps without the need to isolate intermediates. mdpi.com

Flow chemistry has been successfully applied to the synthesis of piperidine derivatives. A practical continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines. tulane.eduorganic-chemistry.org Using readily accessible starting materials, this method can produce various functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) in a matter of minutes. tulane.eduorganic-chemistry.org The utility of this approach is highlighted by its successful scale-up and application in the synthesis of drug precursors. tulane.eduorganic-chemistry.org Flow reactors have also been used for reductive amination processes, which are central to the synthesis of this compound and related compounds. mdpi.com The modular nature of flow chemistry facilitates the construction of end-to-end systems for the automated production of active pharmaceutical ingredients. semanticscholar.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful and efficient tool in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.govajrconline.org The application of microwave irradiation for the synthesis of N-substituted piperidines, including this compound and its derivatives, has been explored through various synthetic strategies, primarily focusing on reductive amination and N-alkylation pathways. These methods provide rapid and effective access to the target compounds, aligning with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions. nih.govajrconline.org

The primary microwave-assisted approaches for the synthesis of this compound involve two main strategies: the reductive amination of cyclopentanone with piperidine and the N-alkylation of piperidine with a cyclopentyl halide. Both methods benefit significantly from microwave irradiation, which accelerates the rate of reaction, leading to the desired product in a fraction of the time required by conventional methods.

One of the most direct methods for the synthesis of this compound is the reductive amination of cyclopentanone with piperidine. This reaction typically proceeds in the presence of a reducing agent and is significantly accelerated under microwave irradiation. Research into microwave-assisted reductive amination has demonstrated its effectiveness for coupling cyclic ketones with amines. For instance, the synthesis of a cyclopentyl derivative of praziquanamine was optimized using microwave technology, with a reaction time of 60 minutes. whitworth.edu Similar conditions can be applied to the reaction between cyclopentanone and piperidine. The process generally involves the initial formation of an enamine intermediate from the reaction of piperidine with cyclopentanone, which is then reduced in situ to yield the final product, this compound. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice in microwave-assisted reductive aminations. organic-chemistry.org The use of heterogeneous catalysts, such as Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C), under a hydrogen atmosphere has also been shown to be effective for the reductive amination of cyclic ketones under microwave conditions, often leading to high selectivity. mdpi.com

Another prominent microwave-assisted method for synthesizing this compound is the N-alkylation of piperidine with a cyclopentyl halide, such as cyclopentyl bromide. Microwave irradiation has been shown to dramatically accelerate N-alkylation reactions of various amines. nih.gov This method typically involves the reaction of piperidine with a cyclopentyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). nih.gov The reaction can be performed in a minimal amount of a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP), which are efficient at absorbing microwave energy. nih.gov In some cases, solvent-free conditions can also be employed, further enhancing the green credentials of the synthesis. The significant reduction in reaction time is a key advantage of this approach; reactions that might take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation. nih.govnih.gov

The following tables provide representative conditions for the microwave-assisted synthesis of N-cycloalkylated piperidines and related compounds, based on findings from the literature.

| Ketone | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Cyclopentanone | Praziquanamine | Not Specified | Not Specified | Not Specified | 60 | Optimized |

| Cyclohexanone | Octopamine | Pt/C or Rh/C (H2 atmosphere) | Methanol/Water | 50 | 180 | >99 (Selectivity) |

| Various Aldehydes | Tropane Precursor | Sodium Triacetoxyborohydride | 1,2-Dichloroethane/DMF | 120 | 6 | Not Specified (Library Synthesis) |

| Amine | Alkylating Agent | Base | Solvent | Power (W) / Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Isatin | Various Alkyl Halides | K2CO3 or Cs2CO3 | DMF or NMP (drops) | Low-Medium Power | A few minutes | Moderate to High |

| Various Secondary Amines | Alkyl Halides | Not Specified | Water | Not Specified | Not Specified | Not Specified |

Conformational Landscape and Stereochemical Analysis

Piperidine (B6355638) Ring Conformations in N-Cyclopentylpiperidine Systems

Chair, Boat, and Twist-Boat Conformational Preferences

Like cyclohexane, the piperidine ring can exist in three primary conformations: the chair, the boat, and the twist-boat.

Chair Conformation: The chair form is the most stable and predominant conformation for most piperidine derivatives. It is characterized by a staggered arrangement of all substituents, which minimizes torsional strain, and tetrahedral bond angles, which eliminates angle strain. In this conformation, there are two distinct substituent positions: axial (perpendicular to the ring's approximate plane) and equatorial (in the approximate plane of the ring).

Boat Conformation: The boat conformation is significantly less stable than the chair. This higher energy state results from two main factors: torsional strain from four eclipsed C-C bonds and steric hindrance between the "flagpole" hydrogens at the C1 and C4 positions.

Twist-Boat (or Skew-Boat) Conformation: This conformation is a lower-energy intermediate between two boat forms. By slightly twisting, the twist-boat relieves some of the torsional and flagpole steric strain present in the pure boat conformation. However, it remains less stable than the chair conformation. For some substituted piperidines, particularly those with bulky N-substituents or in specific molecular environments, the twist-boat can be a relevant, albeit minor, contributor to the conformational equilibrium nih.gov.

The energetic hierarchy generally places the chair as the ground state, followed by the twist-boat, and finally the high-energy boat conformation. The energy difference between the chair and twist-boat conformers in N-acylpiperidines has been calculated to be around 1.5 kcal/mol nih.gov.

Influence of the N-Cyclopentyl Moiety on Ring Conformation

In N-substituted piperidines, the substituent on the nitrogen atom can occupy either an axial or an equatorial position. For N-alkylpiperidines, including 1-Cyclopentylpiperidine, the substituent almost exclusively adopts the equatorial position osti.gov. This strong preference is dictated by steric hindrance.

When the N-cyclopentyl group is in the axial position, it experiences significant steric repulsion from the two axial hydrogens on the same side of the ring (syn-axial hydrogens at C-3 and C-5). This interaction, known as 1,3-diaxial strain, destabilizes the axial conformer. By occupying the more spacious equatorial position, the cyclopentyl group avoids these unfavorable steric clashes, leading to a much more stable conformation.

A search of the Cambridge Structural Database (CSD) for N-alkyl-substituted piperidines shows that the vast majority (96.5%) exist in a conformation where the alkyl group is antiperiplanar to the ring N-C bonds, which corresponds to the equatorial position in a chair conformation researchgate.net.

| N-Alkyl Conformer | Dominant Steric Interactions | Relative Stability | Prevalence researchgate.net |

|---|---|---|---|

| Equatorial | Minimal steric strain | High (Most Stable) | ~96.5% |

| Axial | 1,3-Diaxial Strain | Low (Least Stable) | Very Low |

Nitrogen Inversion and Ring Dynamics in N-Substituted Piperidines

In addition to ring flipping, N-substituted piperidines exhibit another dynamic process known as nitrogen inversion or pyramidal inversion wikipedia.org. Since the nitrogen atom in this compound is sp³-hybridized and has a lone pair of electrons, it possesses a tetrahedral-like, pyramidal geometry. Nitrogen inversion is a rapid oscillation of the nitrogen atom and its substituents through a planar, sp²-hybridized transition state wikipedia.orgresearchgate.net.

This process interconverts the two stereochemical arrangements at the nitrogen center. For this compound, this means the cyclopentyl group can rapidly flip between its equatorial and axial positions without a full ring inversion. However, because the equatorial conformer is sterically favored, the equilibrium lies heavily on its side. The combination of ring flipping and nitrogen inversion creates a complex but dynamic equilibrium.

The energy barrier for nitrogen inversion in simple acyclic amines is typically low (e.g., ~5.8 kcal/mol for ammonia), leading to rapid inversion at room temperature wikipedia.org. For acyclic tertiary amines, barriers are often in the range of 6-7 kcal/mol stackexchange.com. In cyclic systems like piperidine, the barrier can be influenced by ring strain and the nature of the N-substituent. Bulky substituents can alter the C-N-C bond angles and affect the inversion barrier stackexchange.com. Nonetheless, for most simple N-alkylpiperidines, this inversion is a low-energy process that occurs quickly on the NMR timescale at ambient temperatures.

Stereoelectronic Effects on Conformational Equilibria

Beyond purely steric considerations, subtle electronic interactions, known as stereoelectronic effects, also play a role in stabilizing specific conformations.

Allylic Strain Considerations

Allylic strain (or A¹,³ strain) is a type of steric strain that occurs in systems containing a double bond, arising from the interaction between substituents at the two ends of an allylic system wikipedia.org. In the context of piperidines, a "pseudoallylic strain" can arise when the nitrogen's lone pair participates in conjugation with an adjacent π-system (e.g., in N-acyl or N-phenyl piperidines) nih.gov. This gives the C-N bond partial double-bond character, making the nitrogen more planar (sp²-like) and creating a system analogous to an allylic one. In such cases, this strain can dictate the preferred orientation of substituents at the C-2 position nih.govnih.gov.

For this compound, the nitrogen is sp³-hybridized and lacks conjugation. Therefore, classical pseudoallylic strain involving the N-cyclopentyl group is not a primary factor governing its conformational preference. The conformational landscape is overwhelmingly dominated by the steric demand of the cyclopentyl group, as discussed in section 3.1.2.

Hyperconjugation Phenomena

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (or a lone pair) into an adjacent empty or partially filled anti-bonding orbital . In piperidine systems, a key hyperconjugative interaction is the delocalization of electron density from the nitrogen's lone pair (n) into the anti-bonding sigma orbitals (σ*) of adjacent C-H or C-C bonds.

This interaction is stereoelectronically dependent, meaning it is strongest when the orbitals have the correct spatial orientation—specifically, an anti-periplanar (180°) arrangement. In the most stable chair conformation of this compound, the N-cyclopentyl group is equatorial, which forces the nitrogen lone pair into an axial orientation. This axial lone pair is perfectly anti-periplanar to the axial C-H bonds at the C-2 and C-6 positions. This allows for efficient n → σ*c-h hyperconjugation, which donates electron density into the C-H anti-bonding orbitals, thereby stabilizing this conformation. This electronic stabilization further contributes to the pronounced preference for the equatorial N-cyclopentyl conformer.

| Interaction Type | Donor Orbital | Acceptor Orbital | Geometric Requirement | Effect |

|---|---|---|---|---|

| Hyperconjugation | Nitrogen Lone Pair (n) | C2-H / C6-H (σ*) | Anti-periplanar (180°) | Stabilization of the conformer |

Anomeric Effect in Substituted Piperidines

The anomeric effect, a stereoelectronic phenomenon, describes the tendency of a substituent on a heterocyclic ring, adjacent to a heteroatom, to adopt an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is most pronounced with electronegative substituents and is attributed to a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding orbital (σ*) of the C-substituent bond. nih.gov

In the context of piperidine rings, the anomeric effect is a significant factor in determining the conformational preferences of substituents at the C2 and C6 positions. nih.gov However, for N-substituted piperidines, such as this compound, the discussion of a classical anomeric effect involving the nitrogen lone pair and the N-cyclopentyl bond is less conventional. The cyclopentyl group is not an electronegative substituent, which is typically a prerequisite for a strong anomeric effect.

Evidence of Weak Intramolecular Interactions (e.g., H-bonding)

Weak intramolecular interactions, such as hydrogen bonds, can significantly influence the conformational preferences of molecules. In the case of this compound, which lacks traditional hydrogen bond donors (like O-H or N-H groups), the potential for classical intramolecular hydrogen bonding is absent.

However, the possibility of weak C-H···N interactions, where a hydrogen atom attached to a carbon atom acts as a weak hydrogen bond donor to the nitrogen lone pair, has been considered in theoretical studies of N-substituted piperidines. researchgate.net Computational studies on various N-substituted piperidine and pyrrolidine derivatives have provided evidence for such weak hydrogen bonds, which can play a role in stabilizing certain conformers. researchgate.net

For this compound, it is conceivable that specific conformations could bring some of the hydrogen atoms of the cyclopentyl ring in close proximity to the nitrogen lone pair of the piperidine ring, potentially leading to weak C-H···N interactions. The strength of such interactions would be dependent on the specific geometry and the acidity of the involved C-H bonds. However, without specific experimental or computational data for this compound, the presence and energetic significance of these weak intramolecular interactions remain speculative.

It is important to note that studies on more complex piperidine derivatives containing hydroxyl or other functional groups have shown clear evidence of intramolecular hydrogen bonding influencing their conformation. researchgate.netnih.gov For instance, in certain crowded piperidines with N-alkyl substituents bearing a hydroxyl group, an intramolecular O-H···N bond has been observed. researchgate.net These cases, however, are not directly analogous to the simpler structure of this compound.

Conformational Analysis of this compound

Due to the lack of direct experimental or computational studies on this compound, its conformational behavior can be inferred from studies on structurally similar compounds, such as N-cyclohexylpiperidine. A detailed study of N-cyclohexylpiperidine using quantum chemical calculations, gas-phase electron diffraction (GED), and IR spectroscopy revealed that the compound exists predominantly in a conformation where the cyclohexane ring is in an equatorial position relative to the piperidine ring. researchgate.net

This preference for the equatorial conformer is primarily driven by steric hindrance. An axial orientation of the bulky cycloalkyl group would lead to significant 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring, destabilizing the molecule. The study on N-cyclohexylpiperidine identified two dominant conformers in the gas phase, both with the cyclohexane ring in an equatorial position but differing in the relative orientation of the two rings. researchgate.net The most stable conformer had the two rings oriented perpendicularly to each other. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 1-Cyclopentylpiperidine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity is central to its chemical transformations.

Amine Reactivity in N-Cyclopentylpiperidine

As a secondary amine, the nitrogen in this compound is a potent nucleophile. This reactivity is fundamental to its role in various chemical reactions, including alkylation, acylation, and its interaction with electrophiles. The cyclopentyl group, being a simple alkyl substituent, does not significantly alter the inherent nucleophilicity of the piperidine nitrogen through electronic effects.

Formation of Imines and Enamines from Carbonyl Compounds

This compound, being a secondary amine, reacts with aldehydes and ketones that have an α-hydrogen to form enamines. This reaction is a cornerstone of the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of carbonyl compounds. mychemblog.com

The mechanism of enamine formation commences with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde or ketone. This is typically followed by an acid-catalyzed dehydration sequence. The initial attack forms a zwitterionic intermediate, which then undergoes proton transfer to yield a carbinolamine. Protonation of the hydroxyl group of the carbinolamine converts it into a good leaving group (water). Subsequent elimination of water and deprotonation of the α-carbon results in the formation of the enamine. masterorganicchemistry.comlibretexts.orgyoutube.com

The general mechanism for the formation of an enamine from a ketone and a secondary amine like this compound is as follows:

Nucleophilic attack: The lone pair of the nitrogen atom of this compound attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst.

Elimination of water: A molecule of water is eliminated, forming an iminium ion.

Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the enamine and regeneration of the acid catalyst. libretexts.orgyoutube.com

Ring-Opening and Degradation Mechanisms

The saturated piperidine ring in this compound is generally stable but can undergo cleavage under specific, often harsh, conditions.

Hydrodenitrogenation Pathways of the Piperidine Ring

Other Cleavage Reactions

The piperidine ring can be cleaved through various other chemical methods, although these often require specific reagents and conditions. Information directly pertaining to this compound is limited in this area.

Mechanisms of C-C and C-N Bond Formations

The enamine derived from this compound is a key intermediate for the formation of new carbon-carbon bonds. The nucleophilic nitrogen also allows for the formation of new carbon-nitrogen bonds.

The Stork enamine alkylation is a classic example of C-C bond formation utilizing an enamine intermediate. mychemblog.comwikipedia.orgyoutube.com The enamine formed from this compound and a ketone can react as a nucleophile, attacking a variety of electrophiles such as alkyl halides or Michael acceptors. mychemblog.comwikipedia.org This reaction forms a new C-C bond at the α-position of the original ketone. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now α-alkylated. mychemblog.com

The mechanism for the Stork enamine alkylation involves:

Formation of the enamine: As described in section 4.1.2.

Nucleophilic attack: The enamine, with its nucleophilic α-carbon, attacks an electrophile (e.g., an alkyl halide).

Formation of an iminium salt: This attack results in the formation of a C-alkylated iminium salt.

Hydrolysis: The iminium salt is then hydrolyzed to yield the α-alkylated ketone and regenerate the secondary amine. mychemblog.com

A study on the Michael-Stork addition of a cyclopentyl enamine (derived from morpholine, which is structurally similar to piperidine) to allenyl ketones provides insight into this type of C-C bond formation. The reaction proceeds via a Michael-Stork mechanism, where the enamine adds to the β-carbon of the allenyl ketone. fau.edu

The nucleophilic nitrogen of this compound can also participate in C-N bond formation reactions. These reactions are fundamental in organic synthesis for the construction of more complex nitrogen-containing molecules. Common methods for C-N bond formation include nucleophilic substitution reactions with alkyl or aryl halides and transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govtcichemicals.comresearchgate.net In these reactions, the piperidine nitrogen acts as the nucleophile, displacing a leaving group or coupling with an aryl halide in the presence of a suitable catalyst. tcichemicals.com

| Compound Name |

| This compound |

| Morpholine |

| Ammonia |

Reactions with Electrophilic Reagents

While direct studies on the reactivity of this compound with a broad range of electrophilic reagents are limited, its reactivity can be inferred from the synthesis of structurally similar compounds, such as 1-arylcyclohexylamines. A key synthetic route to these compounds involves the reaction of a piperidine-derived intermediate with an electrophilic carbon center.

A prominent example is the synthesis of phencyclidine, 1-(1-phenylcyclohexyl)piperidine, which is structurally analogous to this compound. The synthesis often proceeds through the formation of 1-piperidinocyclohexanecarbonitrile. In this intermediate, the carbon atom of the nitrile group is electrophilic. This electrophilic center is then attacked by a nucleophilic Grignard reagent, such as phenylmagnesium bromide. This reaction, which results in the formation of the final product, demonstrates the utility of a piperidine-containing precursor in reactions with electrophiles.

The general reaction scheme is as follows:

Formation of the α-aminonitrile: Cyclohexanone reacts with piperidine and a cyanide source (like potassium cyanide) in a Strecker-type reaction to form 1-piperidinocyclohexanecarbonitrile.

Reaction with a Grignard Reagent: The 1-piperidinocyclohexanecarbonitrile is then treated with a Grignard reagent (e.g., phenylmagnesium bromide). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final 1-arylcyclohexylamine.

This synthetic approach highlights the reactivity of piperidine-derived intermediates towards carbon-based electrophiles.

| Reactant 1 | Reactant 2 | Electrophilic Center | Product |

| 1-Piperidinocyclohexanecarbonitrile | Phenylmagnesium bromide | Nitrile Carbon | 1-(1-Phenylcyclohexyl)piperidine |

This table illustrates a key step in the synthesis of phencyclidine, a reaction analogous to those expected for cyclopentylpiperidine derivatives.

Reactivity with Ketene Electrophiles

Ketenes are highly reactive organic compounds characterized by a C=C=O functional group. The central carbon of the ketene is highly electrophilic and readily undergoes nucleophilic attack. Amines, including secondary cyclic amines like piperidine and its derivatives, are effective nucleophiles that react with ketenes to form amides.

In the case of this compound, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. Therefore, it is expected to react readily with ketene electrophiles. The reaction would proceed via a nucleophilic addition of the piperidine nitrogen to the central carbon of the ketene, followed by proton transfer to yield a stable N-acylpiperidine derivative.

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom in this compound attacks the electrophilic central carbon of the ketene.

Formation of a Zwitterionic Intermediate: This attack forms a transient zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen to the negatively charged oxygen, resulting in the formation of an enol.

Tautomerization: The enol rapidly tautomerizes to the more stable amide product.

| Nucleophile | Ketene Electrophile | Expected Product |

| This compound | Ketene (H₂C=C=O) | N-acetyl-1-cyclopentylpiperidine |

| This compound | Diphenylketene | N-(2,2-diphenylacetyl)-1-cyclopentylpiperidine |

This table provides expected products from the reaction of this compound with representative ketene electrophiles based on general principles of amine-ketene reactivity.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of 1-Cyclopentylpiperidine, electron ionization mass spectrometry (EI-MS) provides critical data for its identification and characterization.

When a this compound molecule is introduced into the mass spectrometer, it is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M•+). chemguide.co.uk This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that is unique to the compound's structure.

For this compound (C₁₀H₁₉N), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation process is dominated by cleavages at bonds adjacent to the nitrogen atom (alpha-cleavage), a common pathway for aliphatic amines. miamioh.edu The most significant fragmentation pathways anticipated for this compound are:

Alpha-Cleavage: The bond between the piperidine (B6355638) ring and the cyclopentyl group can break, leading to the loss of the cyclopentyl radical. This results in a stable, nitrogen-containing cation. Another primary alpha-cleavage involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen within the piperidine ring.

Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragments.

Cyclopentyl Ring Fragmentation: The cyclopentyl moiety can fragment, often through the loss of ethene (C₂H₄), similar to the fragmentation observed in cyclopentane. docbrown.info

The most abundant fragment ion in the spectrum is designated as the base peak, with its intensity set to 100%. docbrown.info The relative abundances of other fragments are reported relative to the base peak.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 153 | [C₁₀H₁₉N]•+ | Molecular Ion (M•+) |

| 152 | [C₁₀H₁₈N]+ | Loss of a hydrogen radical (M-1) via alpha-cleavage. |

| 98 | [C₅H₁₀N]+ | Loss of the cyclopentyl group via alpha-cleavage. This is often a very prominent peak. |

Gas-Phase Electron Diffraction (GED/MS) for Molecular Geometry

Gas-Phase Electron Diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gaseous state. wikipedia.org This method provides precise measurements of bond lengths, bond angles, and torsional angles, free from the intermolecular forces present in liquid or solid states. wikipedia.org The experiment involves directing a high-energy electron beam onto a jet of gaseous molecules and analyzing the resulting diffraction pattern. wikipedia.org

While a specific GED study for this compound is not prominently available, the technique has been successfully applied to determine the molecular structures of related N-substituted piperidines, such as N-cyclohexylpiperidine. researchgate.net By analogy, a GED analysis of this compound, ideally combined with high-level quantum chemical calculations, would be expected to reveal key structural features.

The piperidine ring is known to adopt a stable chair conformation. The cyclopentyl substituent can be attached to the nitrogen atom in either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation is generally more stable and would be expected to be the dominant, if not exclusive, conformer present in the gas phase at thermal equilibrium. The cyclopentyl ring itself is not planar and exists in a puckered conformation, typically an "envelope" or "twist" form. GED can elucidate the precise nature of this puckering and its orientation relative to the piperidine ring.

Surface Spectroscopy Techniques (XPS, Auger) for Related Materials

Surface spectroscopy techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. libretexts.org These methods are not typically used to analyze the bulk structure of a pure, volatile compound like this compound itself. Instead, they are invaluable for studying how this molecule, or materials containing the cyclopentylpiperidine moiety, interact with or form part of a surface.

X-ray Photoelectron Spectroscopy (XPS) XPS involves irradiating a surface with X-rays, causing the emission of core-level electrons. cardiff.ac.uk The kinetic energy of these photoelectrons is measured, which allows for the determination of their binding energy. The binding energy is characteristic of the element and its chemical environment (e.g., oxidation state). For a material related to this compound, XPS could be used to:

Confirm the presence of nitrogen, carbon, and potentially oxygen (from surface oxidation or contamination) on a substrate.

Analyze the chemical state of the nitrogen atom. A high-resolution scan of the N 1s peak could distinguish between a neutral amine and a protonated ammonium (B1175870) species, for example.

Auger Electron Spectroscopy (AES) In AES, a surface is bombarded with an electron beam, which causes the ejection of a core electron. An electron from a higher energy level then drops to fill the core hole, and the excess energy is released by ejecting a second electron, the "Auger electron". eag.com The kinetic energy of the Auger electron is, like in XPS, characteristic of the parent element. AES offers higher spatial resolution than XPS and is often used for elemental mapping of a surface. eag.com The combination of XPS and AES can provide a more complete picture of the surface chemistry. The Auger parameter, derived from the kinetic energies of both the photoelectron and the Auger electron, can offer additional, unambiguous information about the chemical state, independent of surface charging. xpsfitting.com

Table 3: Application of Surface Spectroscopy to Materials Related to this compound

| Technique | Information Provided | Potential Application |

|---|---|---|

| XPS | Elemental composition, empirical formula, chemical and electronic state of elements. | Analyzing a thin film of a polymer functionalized with cyclopentylpiperidine groups; studying the adsorption of the molecule onto a catalyst surface. |

| AES | Elemental composition and high-resolution elemental mapping. | Identifying the spatial distribution of nitrogen-containing species on a non-uniform surface; analyzing residues or contaminants. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for its favorable balance of computational cost and accuracy, making it suitable for studying molecules of the size and complexity of 1-Cyclopentylpiperidine. youtube.comnih.gov

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure, known as geometry optimization. youtube.com For this compound, this process involves calculating the total electronic energy for various atomic arrangements and systematically adjusting bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy. youtube.comresearchgate.net

Table 1: Representative Optimized Geometric Parameters for Substituted Piperidines (Illustrative) Note: This table provides illustrative data for substituted piperidine (B6355638) systems calculated using DFT methods, as specific published values for this compound are not readily available. The principles of calculation are directly applicable.

| Parameter | Typical Value (Angstroms/Degrees) | Method/Basis Set |

| C-N Bond Length | 1.46 - 1.48 Å | B3LYP/6-311G |

| C-C Bond Length (Piperidine) | 1.53 - 1.55 Å | B3LYP/6-311G |

| C-N-C Bond Angle | 110° - 114° | B3LYP/6-311G |

| Equatorial Conformer Energy | Lower Energy (More Stable) | B3LYP/6-311G |

| Axial Conformer Energy | Higher Energy (Less Stable) | B3LYP/6-311G** |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

DFT calculations provide the energies and spatial distributions of these frontier orbitals for this compound. nih.gov

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A higher (less negative) chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness represents the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity, while those with a small gap are "soft" and more reactive. mdpi.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a stronger capacity to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors Calculated from DFT Note: These values are illustrative, based on typical results for N-alkylated piperidines, to demonstrate the output of such calculations.

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | -8.5 to -9.5 |

| LUMO Energy (ELUMO) | - | 0.5 to 1.5 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 9.0 to 11.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 to -4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 4.5 to 5.5 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.4 to 1.8 |

Molecular Dynamics Simulations for Conformational Dynamics

While DFT calculations identify stable, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. mdpi.com MD simulations model the atomic motions of this compound by solving Newton's equations of motion for the system, allowing for the exploration of its conformational landscape. researchgate.netmdpi.com

For this compound, MD simulations can reveal the dynamics of:

Piperidine Ring Inversion: The process by which the chair conformation of the piperidine ring inverts to an alternative chair form.

Cyclopentyl Ring Puckering: The rapid conformational changes of the cyclopentyl ring between its various envelope and twist forms.

Rotation around the C-N bond: The rotation of the cyclopentyl group relative to the piperidine ring.

These simulations are crucial for understanding how the molecule's shape fluctuates under different conditions (e.g., in a solvent), which can influence its interactions with other molecules. mdpi.comresearchgate.net

Quantum Chemical Calculations for Reaction Pathway Analysis and Selectivity

Quantum chemical calculations, including DFT, are instrumental in mapping out the potential energy surface of a chemical reaction. researchgate.net This allows for the analysis of reaction pathways, the identification of transition states, and the prediction of reaction outcomes and selectivity for reactions involving this compound.

For instance, in a reaction where this compound acts as a nucleophile, calculations can determine the activation energy barriers for different potential reaction sites. researchgate.net By comparing the energies of the transition states leading to various products, researchers can predict which product is kinetically favored. This type of analysis is essential for understanding reaction mechanisms and for designing more efficient and selective chemical syntheses. uni-muenchen.de

Electronic Structure Theory in N-Cyclopentylpiperidine Systems

Electronic Structure Theory provides the fundamental framework for all quantum chemical calculations. prace-ri.eumpg.de It encompasses a range of methods, from semi-empirical approaches to high-level ab initio calculations and DFT, all aimed at solving the Schrödinger equation for a given molecule. youtube.comyoutube.com

In the context of N-Cyclopentylpiperidine systems, electronic structure theory is used to:

Analyze the nature of chemical bonds: Understanding the covalent character and polarity of the C-N and C-C bonds.

Map the electron density distribution: Visualizing how electrons are distributed across the molecule, which helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculate molecular properties: Predicting properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data.

These theoretical investigations provide a detailed picture of the molecule's electronic makeup, which ultimately governs its physical properties and chemical behavior. dtu.dk

Molecular Docking for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. wikipedia.org This method is instrumental in structure-based drug design for predicting the binding conformation and affinity of a small molecule at the active site of a target protein. wikipedia.org While specific molecular docking studies focusing exclusively on this compound are not extensively available in publicly accessible literature, this section outlines the principles and methodologies of how such an analysis would be conducted to understand its potential molecular interactions.

The primary goal of a molecular docking study of this compound would be to identify its potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. The process involves two main steps: sampling the conformational space of the ligand within the receptor's binding site and then ranking these conformations using a scoring function. nih.gov

Methodology

A typical molecular docking workflow for this compound would involve the following steps:

Preparation of the Ligand: The three-dimensional structure of this compound would be generated and optimized to its lowest energy conformation. This involves defining rotatable bonds and assigning appropriate atomic charges. biotechworldindia.in

Preparation of the Receptor: The 3D structure of a potential target protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site for the docking simulation. biotechworldindia.inchemcopilot.com

Docking Simulation: A docking algorithm, implemented in software such as AutoDock, Glide, or GOLD, would be used to explore the possible binding poses of this compound within the defined active site of the receptor. scripps.eduiaanalysis.com These algorithms systematically search for the best fit between the ligand and the protein, considering factors like conformational flexibility. iaanalysis.com

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity, often expressed in kcal/mol. stackexchange.com A more negative binding energy value typically indicates a stronger and more favorable interaction. researchgate.net The top-ranked poses are then analyzed to identify key molecular interactions. youtube.com

Interaction Analysis

The analysis of the docked complex of this compound with a potential protein target would focus on identifying non-covalent interactions, which are crucial for the stability of the complex. The key interactions to be analyzed would include:

Hydrogen Bonds: These are critical for binding specificity and orientation. The piperidine nitrogen of this compound could act as a hydrogen bond acceptor. researchgate.net

Hydrophobic Interactions: The non-polar cyclopentyl group and parts of the piperidine ring would likely engage in hydrophobic interactions with non-polar amino acid residues in the binding pocket. These interactions are a major driving force for ligand binding. nih.govwisdomlib.org

Illustrative Data from a Hypothetical Docking Study

In the absence of specific published data for this compound, the following table provides a hypothetical example of how the results of a molecular docking study might be presented. This table illustrates the kind of data that would be generated, including potential protein targets, calculated binding affinities, and the key amino acid residues involved in the interaction.

Disclaimer: The following data is purely illustrative and does not represent the results of an actual experimental or computational study.

| Potential Protein Target | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Types of Interactions |

|---|---|---|---|

| Enzyme A | -7.5 | Tyr84, Phe290, Trp312 | Hydrogen Bond, Hydrophobic |

| Receptor B | -6.8 | Val101, Leu120, Ile152 | Hydrophobic, Van der Waals |

| Ion Channel C | -6.2 | Ser205, Thr208 | Hydrogen Bond |

The interpretation of such data would suggest that this compound has a higher binding affinity for Enzyme A compared to Receptor B and Ion Channel C, with the interaction being stabilized by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net Visual inspection of the docked pose using molecular visualization software like PyMOL or Chimera would further elucidate the precise nature of these interactions. chemcopilot.com Such computational analyses provide valuable insights into the potential pharmacological profile of a compound and guide further experimental studies.

Applications in Advanced Organic Synthesis and Materials Science

N-Cyclopentylpiperidine as a Synthetic Intermediate

N-Cyclopentylpiperidine, a saturated heterocyclic amine, serves as a versatile building block in the field of organic synthesis. Its piperidine (B6355638) core, substituted with a cyclopentyl group at the nitrogen atom, provides a unique combination of steric and electronic properties that chemists can exploit in the construction of more elaborate molecular architectures. The compound's utility is particularly evident in its role as a precursor for creating complex molecules with potential applications in medicinal chemistry.

Research and patent literature reveal that N-Cyclopentylpiperidine and its derivatives are valuable intermediates in the synthesis of targeted therapeutic agents. These structures are often designed to interact with specific biological targets, and the cyclopentylpiperidine moiety can be a key component of the final pharmacophore.

For instance, derivatives of this compound have been utilized in the development of beta-secretase (BACE) modulators, which are investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. google.com In one documented synthetic route, benzyl 1-cyclopentylpiperidine-3-carboxylate was prepared as an intermediate. google.com This highlights the role of the N-cyclopentylpiperidine scaffold in building larger, more complex molecules with specific biological functions.

Similarly, the scaffold is integral to the synthesis of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. google.com These inhibitors are of interest for treating a range of conditions including inflammatory diseases and pain. google.com A specific example is the synthesis of N-cyclopentyl-1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide, where the N-cyclopentylpiperidine-4-carboxamide portion of the molecule is a crucial precursor. google.com

| Intermediate Compound | Application Area | Reference |

| Benzyl this compound-3-carboxylate | Beta-secretase (BACE) Modulators | google.com |

| N-cyclopentyl-1-(5,6-dichloro-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide | mPGES-1 Inhibitors | google.com |

The synthesis of enantiomerically pure piperidines is a significant area of focus in organic chemistry due to their prevalence in pharmaceuticals. While chiral derivatives of N-Cyclopentylpiperidine, such as Methyl this compound-2-carboxylate, are commercially available as building blocks, detailed methodologies describing the specific role of the N-cyclopentyl group in directing stereochemical outcomes during synthesis are not extensively documented in current literature. bldpharm.com The availability of such chiral precursors suggests their use in asymmetric synthesis, where a pre-existing stereocenter is incorporated into a larger molecule, but specific applications in broader chiral synthesis strategies remain a developing area of research. google.com

Integration in Advanced Materials Research

A review of current scientific and technical literature does not indicate that this compound has been significantly integrated into advanced materials research. There are no prominent studies detailing its use as a monomer in polymer synthesis, as a component in the formation of liquid crystals, or in the development of other functional materials. Its primary documented value remains within the domain of a building block for organic and medicinal chemistry.

Studies in Polymer Chemistry and Functional Materials

The core structure of piperidine is utilized in several areas of polymer science, primarily as catalysts or building blocks for more complex functional molecules. Piperidine and its derivatives, such as 2,2,6,6-tetramethylpiperidine, can function as sterically hindered bases in various chemical processes. wikipedia.org N-formylpiperidine is known for its use as a polar aprotic solvent with good solubility for hydrocarbons, a useful property in polymer synthesis. wikipedia.orgijnrd.org

In the broader context of creating functional materials, piperidine derivatives are recognized as important intermediates in the synthesis of specialty chemicals. ijnrd.org Although direct studies on this compound's role in polymerization are not prominent in the available literature, the general reactivity of the piperidine ring suggests it could serve as a foundational structure for developing new monomers or modifiers for polymer chains.

Surface and Interfacial Science Applications

In the realm of surface and interfacial science, piperidine derivatives have been primarily investigated for their utility as corrosion inhibitors. ijnrd.org The mechanism of action involves the adsorption of the organic molecules onto a metal surface, forming a protective film that hinders the corrosion process. researchgate.net Factors influencing their effectiveness include the presence of various substituent groups and the nature of the metal surface. researchgate.net

Studies on heterocyclic amine surfactants, such as piperidine-based sulfobetaines, have demonstrated their ability to alter interfacial properties in aqueous solutions. These compounds can significantly reduce surface tension, with their adsorption properties being dependent on the length of their alkyl chains. nih.gov While this research does not specifically involve the cyclopentyl group, it highlights the capacity of the piperidine scaffold to be functionalized for surface-active applications. A study on a more complex, related compound, 5-amino-1-cyclopropyl-7-[(3R, 5S) 3, 5-dimethylpiperazin-1-YL]-6, 8-difluoro-4-oxo-uinoline-3-carboxylic acid, found it to be an effective corrosion inhibitor for mild steel, with its adsorption characteristics following established models. researchgate.net This suggests that nitrogen-containing cyclic compounds with alkyl or cycloalkyl substituents can be effective in surface protection applications.

Future Directions and Research Opportunities

Development of Novel Stereoselective Synthesis Methods

The synthesis of enantiomerically pure piperidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. While various methods for the stereoselective synthesis of substituted piperidines exist, dedicated strategies for preparing chiral analogues of 1-cyclopentylpiperidine are an open area for research.

Future efforts could focus on adapting existing enantioselective methodologies to substrates that would lead to this compound derivatives. For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts has emerged as a powerful tool. An iridium(I) catalyst with a P,N-ligand has been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts, proceeding through an outer-sphere dissociative mechanism. nih.govfrontiersin.org The application of such catalytic systems to a precursor of this compound could provide a direct route to chiral derivatives.

Another promising avenue is the development of organocatalytic desymmetrization reactions. For example, the use of 9-amino-9-deoxy-epi-hydroquinine as a catalyst has enabled the enantioselective intramolecular aza-Michael reaction to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov The design of substrates suitable for such a reaction, which upon cyclization and modification would yield chiral this compound analogues, represents a significant synthetic challenge and opportunity.

Furthermore, the enantioselective addition of organometallic reagents to pyridine (B92270) derivatives offers another potential strategy. The addition of aryl Grignard reagents to pyridine N-oxides in the presence of a chiral lithium binolate has been shown to produce optically active piperidines in good yields and enantiomeric excess. researchgate.net Adapting this method to introduce a cyclopentyl group or to functionalize a cyclopentyl-substituted pyridine precursor could be a fruitful area of investigation.

| Stereoselective Method | Catalyst/Reagent | Substrate Type | Potential Application to this compound |

| Asymmetric Hydrogenation | Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Hydrogenation of a pyridinium salt precursor to this compound. |

| Organocatalytic Desymmetrization | 9-Amino-9-deoxy-epi-hydroquinine | Acyclic amino-enones | Design of a substrate that cyclizes to a chiral cyclopentylpiperidine derivative. |

| Enantioselective Grignard Addition | Lithium Binolate | Pyridine N-oxides | Addition of a cyclopentylmagnesium reagent to a pyridine N-oxide. |

In-depth Mechanistic Understanding of N-Cyclopentylpiperidine Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. The interplay between the piperidine (B6355638) ring conformation and the steric and electronic properties of the N-cyclopentyl group can significantly influence reactivity.

Future research should aim to elucidate the mechanisms of reactions where this compound or its derivatives are involved. For example, in hydrodenitrogenation (HDN) catalysis, N-cyclopentylpiperidine has been observed as a product from the reaction of piperidine. nih.govrsc.org A detailed kinetic and computational study of the formation and subsequent reactions of N-cyclopentylpiperidine on catalyst surfaces would provide valuable insights into the HDN process. This could involve investigating the role of different catalyst materials and reaction conditions on the reaction pathways. rsc.org

Radical-mediated reactions represent another area ripe for mechanistic investigation. The use of cobalt(II) porphyrin complexes to catalyze the formation of substituted piperidines from linear aldehydes proceeds through a cobalt(III)-carbene radical intermediate. nih.govscispace.com A mechanistic study of a similar reaction designed to form a this compound derivative could reveal the influence of the cyclopentyl group on the stability of radical intermediates and the selectivity of the cyclization process. nih.govscispace.com Computational studies, such as Density Functional Theory (DFT), could be employed to model the transition states and intermediates, providing a deeper understanding of the reaction pathways. nih.govscispace.comacs.org

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another important pathway in the chemistry of N-heterocycles. nih.gov Investigating whether derivatives of this compound can undergo such transformations would be a novel area of study. This could involve reacting suitably substituted cyclopentylpiperidines with strong nucleophiles and using isotopic labeling to track the fate of the ring atoms.

| Reaction Type | Key Mechanistic Questions | Investigative Tools |

| Hydrodenitrogenation (HDN) | Role of the cyclopentyl group in catalyst interaction and C-N bond cleavage. | Kinetic studies, surface science techniques, DFT calculations. |

| Radical Cyclization | Influence of the cyclopentyl group on radical stability and reaction selectivity. | EPR spectroscopy, kinetic analysis, computational modeling. nih.govscispace.com |

| Nucleophilic Substitution | Possibility of ANRORC mechanism in functionalized 1-cyclopentylpiperidines. | Isotopic labeling studies, isolation of intermediates. nih.gov |

Exploration of N-Cyclopentylpiperidine in Novel Catalytic Systems

The use of piperidine-containing molecules as ligands and catalysts is well-established. The specific steric and electronic properties of this compound make it an intriguing candidate for exploration in novel catalytic systems.

Future research could focus on the design and synthesis of chiral ligands derived from this compound for asymmetric catalysis. The cyclopentyl group can provide a rigid and well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity. For example, this compound derivatives could be functionalized to create bidentate or tridentate ligands for transition metal-catalyzed reactions such as asymmetric hydrogenation, C-C bond formation, and C-H functionalization. nih.govnih.gov The performance of these new ligands could be compared with existing ligand systems.

The development of organocatalysts based on the this compound scaffold is another promising direction. The basic nitrogen atom of the piperidine ring can act as a Brønsted or Lewis base, while the cyclopentyl group can influence the catalyst's solubility and steric interactions with the substrate. Chiral derivatives of this compound could be employed in a variety of organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions.

Furthermore, the use of this compound derivatives as components of frustrated Lewis pairs (FLPs) for the activation of small molecules like H₂, CO₂, and olefins could be explored. The steric bulk of the cyclopentyl group might be suitable for creating the necessary steric hindrance to prevent the formation of a classical Lewis adduct with a Lewis acid, thereby enabling FLP reactivity.

| Catalytic System | Role of this compound | Potential Applications |

| Asymmetric Metal Catalysis | Chiral ligand scaffold. | Asymmetric hydrogenation, cross-coupling reactions. nih.govnih.gov |

| Organocatalysis | Chiral base or catalyst backbone. | Enantioselective Michael additions, aldol reactions. |

| Frustrated Lewis Pairs | Sterically demanding Lewis base. | Activation of small molecules, metal-free hydrogenation. |

Advanced Computational Design of N-Cyclopentylpiperidine-based Scaffolds

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. These in silico methods can accelerate the discovery and optimization of this compound-based scaffolds for various applications. frontiersin.orgresearchgate.netsciengpub.iracs.orgresearchgate.net

Future research should leverage computational tools to design novel this compound derivatives with specific functionalities. For instance, quantitative structure-activity relationship (QSAR) studies could be performed on a library of virtual this compound analogues to predict their biological activity against a particular target. researchgate.net This would allow for the prioritization of the most promising candidates for synthesis and experimental testing.

Molecular docking simulations can be used to predict the binding modes of this compound-based ligands with target proteins, providing insights into the key interactions that govern binding affinity and selectivity. acs.org This information can guide the design of more potent and selective inhibitors or receptor modulators. For example, virtual screening of a library of this compound derivatives against a specific protein target could identify potential hit compounds for further development. sciengpub.ir